Benzoic acid, 4-(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(methylseleno)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methylseleno group attached to the benzene ring at the para position relative to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using potassium permanganate (KMnO4) in an acidic medium to yield benzoic acid
Grignard Reaction:
Industrial Production Methods: Industrial production of benzoic acid, 4-(methylseleno)-, typically involves large-scale oxidation processes and the use of specialized reagents to introduce the methylseleno group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: Research has shown that derivatives of benzoic acid exhibit antimicrobial properties, making them potential candidates for use in pharmaceuticals.
Medicine:
Drug Development: The compound’s unique properties make it a potential candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism by which benzoic acid, 4-(methylseleno)-, exerts its effects involves the interaction of the methylseleno group with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can disrupt cellular processes . Additionally, the compound can interact with specific enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Benzoic Acid: The parent compound, which lacks the methylseleno group.
4-Hydroxybenzoic Acid: A derivative with a hydroxyl group at the para position.
Methyl Benzoate: An ester derivative of benzoic acid.
Uniqueness: Benzoic acid, 4-(methylseleno)-, is unique due to the presence of the methylseleno group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
133706-53-3 |
---|---|
Molecular Formula |
C8H8O2Se |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
4-methylselanylbenzoic acid |
InChI |
InChI=1S/C8H8O2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
KUZAANLFQXVAOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.